8-Fluoro-3,4-dihydro-2h-1-benzopyran-4-ol
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Overview
Description
8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydroxyl group at the 4th position on the benzopyran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 8-fluoro-2H-chromen-4-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 8-Fluoro-2H-chromen-4-one.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted benzopyran derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with receptors on cell surfaces to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid .
- 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine .
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid .
Uniqueness
8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2 |
InChI Key |
WQHKECFCIGOLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2F |
Origin of Product |
United States |
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